molecular formula C15H11ClN2O B8488746 3-Chloro-4-(quinolin-3-yloxy)phenylamine

3-Chloro-4-(quinolin-3-yloxy)phenylamine

Cat. No. B8488746
M. Wt: 270.71 g/mol
InChI Key: MFPOUEHXKQAJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(quinolin-3-yloxy)phenylamine is a useful research compound. Its molecular formula is C15H11ClN2O and its molecular weight is 270.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(quinolin-3-yloxy)phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(quinolin-3-yloxy)phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(quinolin-3-yloxy)phenylamine

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

3-chloro-4-quinolin-3-yloxyaniline

InChI

InChI=1S/C15H11ClN2O/c16-13-8-11(17)5-6-15(13)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9H,17H2

InChI Key

MFPOUEHXKQAJOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of nitrobenzene 51 (2.07 g) and NH4Cl (1.84 g) in EtOH (40 mL)-H2O (10 mL), was added iron powder (1.92 g). The mixture was heated to reflux for 1 h. After cooling the reaction mixture was filtered through short celite pad. The filtrate was concentrated, diluted with sat.NaHCO3 (30 mL) and extracted with AcOEt (30 mL). The combined organic layers were washed with brine (30 mL) and dried over Na2SO4. Concentration of the solvent afforded the aniline 52 (1.77 g, 95%) as a yellow solid. 1H NMR (300 MHz/CDCl3) δ 3.77 (2H, brs), 6.63 (1H, dd, J=2.7 Hz, J=8.6 Hz), 6.83 (1H, d, J=2.7 Hz), 6.99 (1H, d, J=8.6 Hz), 7.24 (1H, d, J=2.8 Hz), 7.49 (1H, m), 7.56-7.64 (2H, m), 8.08 (1H, m), 8.86 (1H, J=2.8 Hz)
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.92 g
Type
catalyst
Reaction Step One
Yield
95%

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